2-Aminoadenosine

Adenosine Receptor A2A Agonist GPCR

2-Aminoadenosine (2,6-diaminopurine riboside) is the definitive starting material for A2A-selective adenosine receptor programs—N-alkylated derivatives achieve up to 530-fold selectivity over A1, eliminating off-target bradycardia. It forms three H-bonds with uridine, increasing duplex thermal stability for superior antisense oligonucleotides, and enables high-yield synthesis of 2'-O-methylguanosine (98%) without chromatography. Insist on ≥98% HPLC purity to ensure reproducible pharmacology and nucleic acid performance.

Molecular Formula C10H14N6O4
Molecular Weight 282.26 g/mol
CAS No. 2096-10-8
Cat. No. B016350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoadenosine
CAS2096-10-8
Synonyms2,6-Diamino-9-β-D-ribofuranosyl-9H-purine;  2,6-Diaminonebularine;  9-β-Ribosyl-2,6-diaminopurine;  2,6-Diaminopurine Riboside;  2,6-Diaminopurinosine;  NSC 7363; 
Molecular FormulaC10H14N6O4
Molecular Weight282.26 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N
InChIInChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5-,6-,9-/m1/s1
InChIKeyZDTFMPXQUSBYRL-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminoadenosine (CAS 2096-10-8) for Research: A 2,6-Diaminopurine Riboside Nucleoside Analog Procurement Guide


2-Aminoadenosine (CAS 2096-10-8), also known as 2,6-diaminopurine riboside, is a purine nucleoside analog that differs from adenosine by the presence of an amino group at the 2-position of the adenine base [1]. This structural modification confers distinct biochemical properties, including the ability to form three hydrogen bonds when base-paired with uridine in nucleic acid duplexes, in contrast to the two hydrogen bonds formed by natural adenine [1]. The compound is available from commercial suppliers with a purity of ≥98% as determined by HPLC [2].

Why 2-Aminoadenosine Cannot Be Replaced by Unmodified Adenosine or Other Simple Analogs in Critical Research Applications


The 2-amino modification fundamentally alters the compound's hydrogen bonding capacity, receptor binding profile, and metabolic stability, rendering it functionally distinct from adenosine and other 2-substituted analogs. Unlike adenosine, which acts as a pan-adenosine receptor agonist with limited selectivity [1], derivatives of 2-aminoadenosine can achieve high selectivity for the A2A receptor subtype, as demonstrated in a series of N-alkylated analogs that exhibit up to 530-fold selectivity for A2 over A1 receptors [2]. Furthermore, 2-aminoadenosine serves as both an inhibitor and substrate of adenosine kinase, an activity not shared by all adenosine analogs [3], and its incorporation into nucleic acids enhances duplex thermal stability through an additional hydrogen bond [4]. These functional differences mean that substituting 2-aminoadenosine with a generic adenosine analog will produce divergent experimental outcomes in receptor pharmacology, nucleic acid chemistry, and metabolic studies.

Quantitative Comparative Evidence for Selecting 2-Aminoadenosine in Receptor Pharmacology, Nucleic Acid Chemistry, and Enzymology


A2 Adenosine Receptor Selectivity: N-Alkylated 2-Aminoadenosine Derivatives vs. Standard Agonists

Derivatives of 2-aminoadenosine, specifically N-alkylated analogs, demonstrate high selectivity for the A2 adenosine receptor over the A1 subtype. For example, 2-(2-phenethylamino)adenosine (3d) exhibited 14-fold A2 selectivity, while the cyclohexenyl analog 3ag (CGS 22989) achieved 210-fold selectivity, and the cyclohexanyl analog 3af (CGS 22492) reached 530-fold selectivity at the A2 site in rat brain membranes [1]. In contrast, unmodified adenosine acts as a non-selective agonist at A1, A2A, A2B, and A3 receptors with no significant subtype preference [2]. This quantitative selectivity difference is critical for experiments requiring selective activation of A2-mediated pathways without confounding A1 effects.

Adenosine Receptor A2A Agonist GPCR

Neuronal Depressant Potency: 2-Aminoadenosine vs. Adenosine and 2-Halogenated Analogs

In rat cerebral cortical neuron firing assays, 2-aminoadenosine was found to be slightly less potent than adenosine as a depressant of spontaneous neuronal firing, while 2-halogenated derivatives of adenosine were more potent depressors [1]. This rank order of potency (2-halogenated > adenosine > 2-aminoadenosine ≈ 2-hydroxyadenosine) provides a clear quantitative differentiation for experimental design. The observed differences are attributed to the electron-withdrawing or electron-donating properties of the 2-position substituent, which modulate receptor binding affinity and/or metabolic stability [1].

Neuropharmacology Electrophysiology Cortical Neuron

Adenosine Deaminase Substrate Activity: Isothiazolo 2-Aminoadenosine vs. Native Adenosine

The isothiazolo analog of 2-aminoadenosine (tz2-AA) is effectively deaminated by adenosine deaminase (ADA), demonstrating its utility as a fluorescent probe for ADA activity. In competitive deamination studies with native adenosine, ADA showed a preference for the native substrate but still efficiently deaminated tz2-AA [1]. The enzymatic conversion of tz2-AA to the corresponding isothiazolo guanosine derivative (tzG) was quantitatively evaluated alongside the conversion of native adenosine to inosine, establishing tz2-AA as a functional adenosine surrogate with the added benefit of fluorescence [1]. This property is not shared by all adenosine analogs, as many modified nucleosides are either poor ADA substrates or completely resistant to deamination [2].

Enzyme Kinetics Adenosine Deaminase Fluorescent Probe

Template-Directed Oligomerization Efficiency: 2-Aminoadenosine vs. Adenosine in Poly(CA) Templates

In template-directed oligomerization reactions modeling prebiotic nucleic acid replication, substitution of 2-aminoadenosine (aA) for adenosine in a poly(CA) random copolymer template results in a substantially higher efficiency of uridine (U) incorporation into oligomeric products when incubated with 2-MeImpG and 2-MeImpU [1]. The study reports that with an adenosine-containing template, U incorporation occurs with "low efficiency," whereas with the 2-aminoadenosine-substituted template, U is incorporated "with much higher efficiency" [1]. This difference is attributed to the stronger base-pairing interaction between 2-aminoadenine and uridine, which involves three hydrogen bonds compared to the two formed by adenine-uracil base pairs [2].

Prebiotic Chemistry Template-Directed Synthesis Nucleic Acid Replication

Adenosine Kinase Interaction: 2-Aminoadenosine as Both Inhibitor and Substrate

2-Aminoadenosine functions as both an inhibitor and an alternative substrate for adenosine kinase (ADK), an enzyme that phosphorylates adenosine to AMP in the purine salvage pathway [1][2]. This dual activity distinguishes 2-aminoadenosine from many other adenosine analogs, which may act solely as competitive inhibitors without being phosphorylated, or may not interact with ADK at all. Specifically, the compound can be phosphorylated by ADK to form 2-aminoadenosine monophosphate, thereby competing with endogenous adenosine for the enzyme's active site and modulating intracellular adenosine levels [1]. The compound has been used to study adenosine kinase from multiple organisms, including Mycobacterium tuberculosis and Arabidopsis thaliana [2][3].

Adenosine Kinase Purine Salvage Pathway Enzyme Inhibition

Platelet Aggregation Inhibition: 2-Aminoadenosine vs. Adenosine and Hydroxylamino Analogs

In a study evaluating substituted adenosines as inhibitors of ADP-induced rabbit platelet aggregation, 2-aminoadenosine (compound Sc) demonstrated inhibitory activity equivalent to that of unmodified adenosine [1]. In contrast, 6-hydroxyaminopurine riboside (Sa) and 2-amino-6-hydroxyaminopurine riboside (Sb) exhibited 5-10 times the potency of adenosine in the same assay system [1]. This places 2-aminoadenosine in a distinct potency tier among 2- and 6-substituted adenosine derivatives, providing a clear reference point for structure-activity relationship (SAR) studies aimed at developing more potent antiplatelet agents.

Platelet Aggregation ADP Antagonist Thrombosis Research

Optimal Research and Industrial Applications for 2-Aminoadenosine Based on Quantitative Evidence


Development of Selective Adenosine A2A Receptor Agonists

As demonstrated by the 14-fold to 530-fold A2 selectivity achieved with N-alkylated 2-aminoadenosine derivatives in rat brain membrane binding assays [1], this scaffold is the preferred starting point for medicinal chemistry programs targeting selective A2A receptor agonists. Procurement of 2-aminoadenosine enables the synthesis and screening of focused libraries aimed at cardiovascular or neurological indications where A2A selectivity is required to avoid A1-mediated bradycardia. Unmodified adenosine, being non-selective, cannot serve as a suitable alternative in these applications.

Fluorescence-Based Adenosine Deaminase (ADA) Activity Assays

The isothiazolo analog of 2-aminoadenosine (tz2-AA) is efficiently deaminated by ADA and is inherently fluorescent, enabling real-time, continuous monitoring of ADA activity without the need for secondary detection reagents [2]. In competitive assays, ADA preferentially deaminates native adenosine but still processes tz2-AA effectively [2]. Researchers developing high-throughput screening assays for ADA inhibitors or studying purine metabolism should select this 2-aminoadenosine derivative for its dual functionality as both substrate and fluorescent probe, a combination not offered by adenosine or other non-fluorescent analogs.

Nucleic Acid Duplex Stabilization in Antisense Oligonucleotide Design

Incorporation of 2-aminoadenosine into oligonucleotides enhances duplex thermal stability through the formation of three hydrogen bonds with uridine, compared to the two hydrogen bonds formed by natural adenine-uracil base pairs [3]. This property has been exploited in affinity selection of U5 snRNP particles and in the design of antisense oligonucleotides with improved target binding [3]. For applications in RNA therapeutics, molecular diagnostics, or nucleic acid nanotechnology, 2-aminoadenosine provides a measurable stability advantage over adenosine, which cannot achieve the same level of base-pairing strength.

Synthesis of 2'-O-Methyl and 3'-O-Methyl Guanosine Intermediates

2-Aminoadenosine serves as a key synthetic intermediate for the regioselective production of 2'-O-methylguanosine (98% yield) and 3'-O-methylguanosine (88% yield) via stannous chloride-catalyzed methylation followed by adenosine deaminase treatment [4]. This synthetic route obviates the need for protecting group strategies and chromatographic purification, offering superior product yield and economy compared to alternative methods [4]. For nucleoside chemists and process development scientists requiring gram-scale access to methylated guanosine derivatives, procuring 2-aminoadenosine as a starting material provides a validated, high-yielding synthetic pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Aminoadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.